N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide
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Description
N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.327. The purity is usually 95%.
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Scientific Research Applications
Neurochemical Profile for Antidepressant Activity
- The novel bicyclic compound Wy-45,030 exhibited a neurochemical profile predictive of antidepressant activity, inhibiting rat brain imipramine receptor binding and synaptosomal monoamine uptake without inhibiting monoamine oxidase. This profile suggests potential research applications in exploring new antidepressants (E. Muth et al., 1986).
Antimicrobial Agent Synthesis
- A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. This includes the creation of compounds with potential applications in fighting bacterial and fungal infections, showing the versatility of cyclohexyl and related structures in medicinal chemistry (E. Darwish et al., 2014).
Immunomodulatory Applications
- A carbocyclic muramyl dipeptide (MDP) analogue demonstrated non-pyrogenic and immunomodulatory effects, enhancing the maturation of lymphocytes and increasing the nonspecific resistance of mice against fungal infection. This highlights the potential of cyclohexyl-containing compounds in developing new immunotherapies (D. Kikelj et al., 1998).
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-11-14(8-4-5-9-14)16-13(17)10-12-6-2-1-3-7-12/h10H,1-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEOFVVVJAAYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC(=O)NC2(CCCC2)C#N)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.